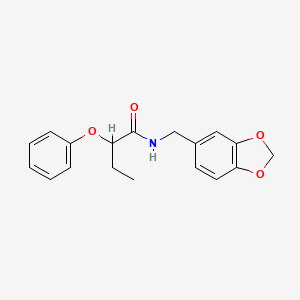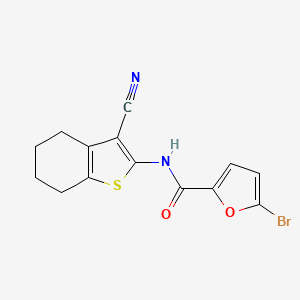![molecular formula C21H21NO3S2 B5012787 5-[4-(benzyloxy)-3-ethoxybenzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5012787.png)
5-[4-(benzyloxy)-3-ethoxybenzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[4-(benzyloxy)-3-ethoxybenzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one, commonly known as BTE-2, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BTE-2 has a unique chemical structure that allows it to interact with various biological targets, making it a promising candidate for drug development.
Mécanisme D'action
BTE-2 exerts its biological effects through multiple mechanisms of action. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. BTE-2 also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
BTE-2 has been shown to have various biochemical and physiological effects. It has been demonstrated to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in animal models of inflammation. BTE-2 has also been shown to inhibit the growth of cancer cells and induce apoptosis through multiple mechanisms. Additionally, BTE-2 has been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
BTE-2 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, allowing for extensive preclinical studies. BTE-2 also has a unique chemical structure that allows it to interact with multiple biological targets, making it a promising candidate for drug development. However, BTE-2 also has some limitations for lab experiments. Its mechanism of action is not fully understood, and its potential side effects and toxicity need to be further investigated.
Orientations Futures
The potential therapeutic applications of BTE-2 are vast, and there are several future directions for research. One area of research is the development of BTE-2 as a potential treatment for neurodegenerative diseases. Further studies are needed to investigate its mechanism of action and potential side effects in animal models of these diseases. Another area of research is the development of BTE-2 as a potential anti-cancer agent. Further studies are needed to investigate its efficacy and safety in animal models of various types of cancer. Additionally, further studies are needed to investigate the potential use of BTE-2 in combination with other drugs for enhanced therapeutic effects.
In conclusion, BTE-2 is a synthetic compound that has shown promising results in various preclinical studies. It has a unique chemical structure that allows it to interact with multiple biological targets, making it a promising candidate for drug development. Further studies are needed to investigate its mechanism of action, potential side effects, and therapeutic applications in various diseases.
Méthodes De Synthèse
The synthesis of BTE-2 involves the reaction of 3-ethyl-2-thioxo-1,3-thiazolidin-4-one with 4-(benzyloxy)-3-ethoxybenzaldehyde in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation reaction, followed by cyclization to form the thiazolidinone ring. The final product is obtained through purification and isolation steps.
Applications De Recherche Scientifique
BTE-2 has been extensively studied for its potential therapeutic applications. It has shown promising results in various preclinical studies, including anti-inflammatory, anti-tumor, and anti-oxidant effects. BTE-2 has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
(5E)-5-[(3-ethoxy-4-phenylmethoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3S2/c1-3-22-20(23)19(27-21(22)26)13-16-10-11-17(18(12-16)24-4-2)25-14-15-8-6-5-7-9-15/h5-13H,3-4,14H2,1-2H3/b19-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGGFGPAQMKKBR-CPNJWEJPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OCC)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=CC(=C(C=C2)OCC3=CC=CC=C3)OCC)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-phenylbutanoyl)amino]benzamide](/img/structure/B5012705.png)
![5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5012723.png)

![N-ethyl-1,3-dimethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5012725.png)
![benzyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5012728.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B5012732.png)

![1-(3-chloro-4-methylphenyl)-3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazole](/img/structure/B5012744.png)
![1-(4-bromophenyl)-3-[(3-methylphenyl)amino]-1-propanone](/img/structure/B5012750.png)
![2-{[4-allyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B5012753.png)
![N-(4-{5-[(mesitylmethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)-3-phenylacrylamide](/img/structure/B5012772.png)
![2-[4-[(8-fluoro-2-quinolinyl)methyl]-1-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B5012780.png)
![4-[(5-iodo-2-furyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5012785.png)
